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gamma-Dodecalactone

flavor chemistry sensory science chiral differentiation

γ-Dodecalactone (CAS 2305-05-7) delivers 6.7× lower aroma detection threshold vs. γ-decalactone, enabling higher flavor potency at 0.01–0.5% use levels. Its 12-carbon γ-lactone structure provides distinct inhibitory sensory modulation versus δ-dodecalactone, making it non-substitutable in precision dairy (butter, cream, cheese) and stone fruit (peach, apricot) formulations. Natural grade from validated fermentation (0.9–1.5 g/L titers) supports EU 1334/2008 & FDA 21 CFR 172.515 compliance. In combustion applications, shorter ignition delay vs. fossil diesel enables improved phasing and lower NOx/particle emissions.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 2305-05-7
Cat. No. B1217428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Dodecalactone
CAS2305-05-7
Synonymsgamma-dodecalactone
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CCC(=O)O1
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3
InChIKeyWGPCZPLRVAWXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





gamma-Dodecalactone (CAS 2305-05-7): Procurement-Grade Specifications and Core Physicochemical Identity


gamma-Dodecalactone (γ-Dodecalactone, CAS 2305-05-7) is a 12-carbon γ-lactone flavor and fragrance ingredient (C₁₂H₂₂O₂, MW 198.30) characterized by a five-membered cyclic ester structure with an n-octyl side chain [1]. It presents as a colorless to pale yellow oily liquid with a melting point of 17–21.5°C, boiling point of 130°C at 0.51 Torr (258°C at atmospheric pressure), density of approximately 0.936–0.940 g/mL, and refractive index n20/D 1.452 [2][3]. The compound is insoluble in water (41.54–60 mg/L at 20–25°C) but readily soluble in alcohol, propylene glycol, and vegetable oils [2][4]. With a log Pow of 3.45–3.6, it is a medium lipophilicity compound widely utilized in food flavoring (FEMA 2400) and fragrance formulations [1].

Why gamma-Dodecalactone Cannot Be Replaced by Generic In-Class Lactones: Structural Determinants of Functional Differentiation


In-class lactones cannot be substituted for gamma-Dodecalactone without altering performance outcomes because the compound's specific 12-carbon chain length and five-membered γ-lactone ring confer quantitatively distinct properties relative to its closest analogs. Compared to the 10-carbon γ-decalactone, the extended alkyl side chain of γ-dodecalactone yields a 6.7-fold lower aroma detection threshold in wine matrices, translating to substantially higher flavor potency at equivalent dosing [1]. Relative to the isomeric six-membered δ-dodecalactone, the γ-lactone ring structure produces a shorter ignition delay in combustion applications and exhibits opposite sensory interaction behavior—γ-dodecalactone acts as an inhibitory modulator of fruity aroma expression whereas δ-dodecalactone exerts a promotive effect [2][3]. These functional divergences are not interchangeable through simple formulation adjustments and directly impact procurement decisions where specific sensory, antimicrobial, or combustion performance specifications must be met.

gamma-Dodecalactone (CAS 2305-05-7): Product-Specific Quantitative Differentiation Evidence for Scientific Procurement


Enantiomer-Specific Aroma Detection Threshold: (R)-γ-Dodecalactone vs. (S)-γ-Dodecalactone and γ-Decalactone

The (R)-enantiomer of γ-dodecalactone exhibits the lowest aroma detection threshold among all tested 4-alkyl substituted γ-lactones in red wine. Direct head-to-head comparison reveals that (R)-γ-dodecalactone (8 μg/L) has a 35.6-fold lower detection threshold than (R)-γ-nonalactone (285 μg/L) and an approximately 2.6-fold lower threshold than (R)-γ-decalactone (~21 μg/L) [1]. Furthermore, statistically significant (p < 0.05) enantiomeric differences exist: the (R)-form of γ-dodecalactone is detectable at 8 μg/L, whereas the (S)-enantiomer threshold, while not explicitly quantified in the primary source, is documented as significantly higher [1].

flavor chemistry sensory science chiral differentiation

Flavor Dilution (FD) Factor Ranking: γ-Dodecalactone Among 34 Odor-Active Volatiles in Full-Fat Cream

In a comprehensive aroma extract dilution analysis (AEDA) of full-fat cream (30% fat), γ-dodecalactone was identified as possessing one of the highest flavor dilution (FD) factors among all 34 odor-active volatiles detected [1]. It ranked alongside (Z)-6-dodeceno-γ-lactone, δ-dodecalactone, and 3-methylindole as the most sensorially potent compounds in the cream matrix [1]. This FD factor represents the highest dilution at which the compound remains detectable by gas chromatography-olfactometry, providing a quantitative measure of its relative odor potency within the complex food matrix.

dairy flavor aroma extract dilution analysis sensory-directed analysis

Enantioselective Antifungal Activity: (R)-γ-Dodecalactone vs. (S)-γ-Dodecalactone Against Aspergillus niger

The antifungal activity of γ-dodecalactone is stereospecific. Direct head-to-head comparison demonstrates that the (R)-form of γ-dodecalactone inhibits the growth of Aspergillus niger at smaller concentrations compared with the (S)-form [1]. This stereochemical dependence is part of a broader structure-activity relationship wherein γ-lactones exhibit higher antifungal activity than δ-lactones, and antimicrobial effects intensify as the side chain length increases [1].

antifungal food preservation chiral bioactivity

Engineered Bioproduction Titer: γ-Dodecalactone via Single-Host Fermentation vs. Conventional Biotransformation

A single-host fermentation process using engineered Yarrowia lipolytica achieved a γ-dodecalactone titer of 282 mg/L from non-hydroxylated oleic acid in a fed-batch process [1]. The titer was improved 4-fold through metabolic engineering compared to the initial strain performance [1]. In contrast, a subsequent one-pot biotransformation process using vegetable oils as feedstock achieved γ-dodecalactone concentrations ranging from 0.9 to 1.5 g/L [2]. While both approaches represent advances over traditional extraction or chemical synthesis, the one-pot process demonstrates a 3.2× to 5.3× higher concentration range, establishing a new productivity benchmark for natural-grade γ-dodecalactone.

metabolic engineering natural flavor production biotechnology

Ignition Delay in Compression Ignition Combustion: γ-Dodecalactone vs. Diesel and δ-Dodecalactone

In heavy-duty diesel engine testing, γ-dodecalactone exhibits a shorter ignition delay than fossil diesel, with combustion phasing more dominated by the mixing-controlled flame [1]. Across the tested lactone series (γ- and δ- forms of deca-, undeca-, and dodecalactones), γ-lactones consistently exhibit shorter ignition delays than their δ-lactone isomers [1]. Compared to fossil diesel, the dodecalactones (γ- and δ-) emit lower nitrogen oxide (NOx) and higher carbon monoxide (CO) emissions, with particle number emissions decreasing as lactone size increases [1].

biofuel renewable diesel combustion kinetics

Sensory Interaction Directionality: γ-Dodecalactone (Inhibitory) vs. δ-Dodecalactone (Promotive) in Binary Mixtures

In cheddar cheese matrix studies examining six aroma-active lactones with odor thresholds ranging from 7.16 to 30.03 μg/kg, γ-dodecalactone and δ-dodecalactone exhibited opposite effects on fruity aroma expression in binary mixtures [1]. Specifically, δ-dodecalactone exerted a promotive (enhancing) effect on lactone fruity aroma, whereas γ-dodecalactone produced an inhibitory (suppressing) effect [1]. This directional divergence is attributed to differences in chemical structure and mixture composition, and manifests alongside complex perceptual interactions including additive, synergistic, and masking effects among the 15 binary lactone combinations tested [1].

flavor interaction perceptual blending food flavor formulation

gamma-Dodecalactone Application Scenarios: Evidence-Based Deployment for Flavor, Fragrance, and Industrial Use


Natural Dairy and Cream Flavor Formulations Requiring High Odor Potency

Based on the compound's top-tier flavor dilution (FD) factor among 34 odor-active volatiles in full-fat cream [1], γ-dodecalactone is optimally deployed in premium dairy flavor formulations—particularly butter, cream, cheese, and milk products—where authentic creamy-lactonic character is essential. Its exceptional sensory potency allows for lower use levels (typically 0.01–0.5% in finished flavor formulations) while maintaining robust flavor impact, directly benefiting cost-in-use calculations for high-volume dairy applications.

Peach, Apricot, and Stone Fruit Flavor Systems with Defined Enantiomeric Specifications

Given the 8 μg/L aroma detection threshold of (R)-γ-dodecalactone—the lowest among tested 4-alkyl γ-lactones in wine matrices [2]—this compound is the preferred choice for peach, apricot, nectarine, and tropical fruit flavors where high flavor impact at minimal dosage is required. Procurement specifications should explicitly address enantiomeric composition when consistent flavor potency is critical, as the (R)-enantiomer demonstrates statistically superior sensory performance relative to the (S)-form.

Natural-Grade Flavor Production via Biotechnological Sourcing

For applications requiring 'natural' labeling compliance (EU Regulation 1334/2008; US FDA 21 CFR 101.22), γ-dodecalactone produced via one-pot biotransformation of vegetable oils achieves titers of 0.9–1.5 g/L [3]. This biotechnological route offers a scalable, GRAS-microorganism-based alternative to chemical synthesis and circumvents the economic infeasibility of direct natural extraction. Procurement for natural product lines should prioritize material sourced from validated fermentation processes.

Renewable Biofuel Blending and Combustion Optimization

In compression ignition engine applications, γ-dodecalactone's shorter ignition delay relative to fossil diesel and its δ-isomer counterpart [4] positions it as a candidate bio-derived fuel additive for improving combustion phasing and reducing ignition delay in diesel blends. Additionally, its lower NOx emissions and reduced particle number emissions (which further decrease with increasing lactone size) relative to fossil diesel [4] support its consideration in renewable fuel procurement strategies targeting emissions compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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